CID 66587032 CID 66587032 Oxacillin sodium is an organic sodium salt. It contains an oxacillin(1-).
Oxacillin Sodium Anhydrous is the anhydrous form of the sodium salt of oxacillin, a semisynthetic penicillinase-resistant and acid-stable penicillin with antibacterial activity. Oxacillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall, eventually causing cell lysis.
Brand Name: Vulcanchem
CAS No.: 1173-88-2
VCID: VC0001939
InChI: InChI=1S/C19H19N3O5S.Na/c1-9-11(12(21-27-9)10-7-5-4-6-8-10)15(23)20-13-16(24)22-14(18(25)26)19(2,3)28-17(13)22;/h4-8,13-14,17H,1-3H3,(H,20,23)(H,25,26);/t13-,14+,17-;/m1./s1
SMILES: Array
Molecular Formula: C19H19N3NaO5S
Molecular Weight: 424.4 g/mol

CID 66587032

CAS No.: 1173-88-2

Cat. No.: VC0001939

Molecular Formula: C19H19N3NaO5S

Molecular Weight: 424.4 g/mol

* For research use only. Not for human or veterinary use.

CID 66587032 - 1173-88-2

Specification

CAS No. 1173-88-2
Molecular Formula C19H19N3NaO5S
Molecular Weight 424.4 g/mol
IUPAC Name sodium (2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Standard InChI InChI=1S/C19H19N3O5S.Na/c1-9-11(12(21-27-9)10-7-5-4-6-8-10)15(23)20-13-16(24)22-14(18(25)26)19(2,3)28-17(13)22;/h4-8,13-14,17H,1-3H3,(H,20,23)(H,25,26);/t13-,14+,17-;/m1./s1
Standard InChI Key HASPTBGYIXWQJO-SLINCCQESA-N
Isomeric SMILES CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.[Na]
Canonical SMILES CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.[Na]

Introduction

Chemical and Physical Properties of Oxacillin Sodium

Oxacillin sodium (CAS 1173-88-2) is characterized by its crystalline structure and solubility profile. Key physicochemical properties include:

PropertyValue
Melting Point188°C
Solubility in Water50 mg/mL
Storage ConditionsInert atmosphere, 2–8°C
ColorColorless or white
Biological SourceSynthetic

The compound’s stability under refrigeration and sensitivity to moisture necessitate stringent storage protocols . Its isoxazolyl side chain—3-(2-chlorophenyl)-5-methyl-oxazol-4-yl—confers steric hindrance, rendering it resistant to β-lactamase hydrolysis .

Mechanism of Action and Antimicrobial Spectrum

Oxacillin sodium exerts bactericidal effects by inhibiting penicillin-binding proteins (PBPs), enzymes critical for peptidoglycan cross-linking in bacterial cell walls . Unlike natural penicillins, its modified structure prevents binding to β-lactamases produced by Staphylococcus aureus, ensuring activity against methicillin-sensitive S. aureus (MSSA) .

Spectrum of Activity

  • Gram-positive bacteria: MSSA, Streptococcus pyogenes, Streptococcus pneumoniae .

  • Ineffective against: Gram-negative bacteria, methicillin-resistant S. aureus (MRSA), and enterococci .

The minimal inhibitory concentration (MIC) for MSSA typically ranges from 0.25–2 μg/mL, though resistance emerges via PBP2a encoded by the mecA gene .

Analytical Methods for Oxacillin Quantification

A spectrophotometric method leveraging charge-transfer complexes with iodine demonstrates linearity between 2.0–8.0 μg/mL . Validation parameters include:

ParameterValue
Regression EquationY=0.0705X0.007Y = 0.0705X - 0.007
Correlation Coefficient0.9999
LOD0.39 μg/mL
LOQ1.18 μg/mL

Intra-day and inter-day precision assays showed relative standard deviations (RSD) <0.2%, with recoveries of 97.06–98.65% . This method’s robustness supports quality control in pharmaceutical formulations.

Clinical Pharmacokinetics and Dosing Optimization

Population pharmacokinetic modeling reveals oxacillin’s volume of distribution (VdV_d) as 11.2 L, with elimination rate (KeK_e) dependent on renal function :

Ke=0.73+0.3×eGFR(in mL/s/1.73 m2)K_e = 0.73 + 0.3 \times \text{eGFR} \quad (\text{in mL/s/1.73 m}^2)

For a patient with normal renal function (eGFR 1.5 mL/s/1.73 m²), the half-life is 0.6 hours . Protein binding reaches 86%, necessitating dose adjustments in hypoalbuminemia. Monte Carlo simulations endorse continuous infusion over intermittent dosing to maximize time above MIC :

Renal FunctionRecommended Daily Dose (Continuous Infusion)
Moderate Impairment9.5 g
Mild Impairment11 g
Normal Function12.5 g

Clinical Efficacy and Comparative Studies

A retrospective analysis of 400 vascular surgery patients compared cephalothin (232 patients) and oxacillin (168 patients) prophylaxis . Results demonstrated:

These findings underscore oxacillin’s role in MSSA-specific prophylaxis but highlight cephalosporins’ utility in polymicrobial settings.

Adverse Effects and Resistance Mechanisms

Adverse Drug Reactions

  • Hypersensitivity: Rash, anaphylaxis (cross-reactivity with penicillins: 10%) .

  • Gastrointestinal: Nausea, diarrhea (5–10% incidence) .

  • Hepatotoxicity: Transaminase elevation (2–3% of patients) .

Resistance Trends

  • Methicillin resistance: Mediated by mecA-encoded PBP2a, reducing oxacillin affinity .

  • Biofilm formation: S. aureus biofilms exhibit MICs 4–8× higher than planktonic cells .

Synthesis and Regulatory Status

Oxacillin sodium is synthesized via acylation of 6-aminopenicillanic acid with 3-(2-chlorophenyl)-5-methyl-isoxazole-4-carbonyl chloride, followed by sodium salt formation . Marketed as Bactocill® and Prostaphlin®, it complies with USP-NF monographs and is listed in the WHO Essential Medicines List for systemic infections .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator